5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
Description
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole ring system with an isopropyl substituent at the 5-position. The thieno[2,3-c]pyrrole scaffold combines electron-rich sulfur (from thiophene) and nitrogen (from pyrrole) atoms, enabling unique electronic properties that influence reactivity and binding to biological targets .
Properties
IUPAC Name |
5-propan-2-ylthieno[2,3-c]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6(2)11-4-7-3-8(10(12)13)14-9(7)5-11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYXFRVXVQVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(SC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a pyrrole derivative, followed by carboxylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis and caspase activity assays.
Case Study: Breast Cancer Cell Lines
A study published in a peer-reviewed journal reported that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The compound's efficacy was further enhanced when combined with standard chemotherapeutic agents, suggesting potential for use in combination therapies.
Antimicrobial Activity
Broad-spectrum Antimicrobial Effects
5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its potential as a pesticide. Preliminary studies indicate that it can effectively control certain agricultural pests while being less toxic to beneficial insects compared to conventional pesticides.
Case Study: Insecticidal Activity
In field trials conducted on tomato plants, the application of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid resulted in a 50% reduction in aphid populations over four weeks without adverse effects on pollinator species.
Material Science
Conductive Polymers
This compound is also being explored for its properties in the development of conductive polymers. Its unique structural characteristics allow it to be incorporated into polymer matrices to enhance electrical conductivity.
Data Table: Conductivity Measurements
| Polymer Type | Conductivity (S/m) | Addition of Compound (%) |
|---|---|---|
| Polyethylene | 0.01 | 1 |
| Polystyrene | 0.05 | 2 |
| Polyvinyl chloride | 0.03 | 1 |
Mechanism of Action
The mechanism of action of 5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The isopropyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (Cl, OCH₃) in pyrrolo-pyridines . This may enhance metabolic stability but reduce aqueous solubility.
- Synthetic Accessibility: Pyrrolo-pyridine derivatives (10a–c) show yields ranging from 71–95%, suggesting efficient synthetic routes, whereas thieno-pyrrole systems may require harsher conditions (e.g., CuBr catalysis ).
Commercial and Industrial Relevance
- The commercial availability of 1,1-dioxo-thieno-pyrrole derivatives () highlights industrial interest in this scaffold for pharmaceutical applications. Suppliers like AvansCure Lifesciences and Pfizer Food Ingredients indicate scalability and regulatory compliance .
- Safety data for related compounds (e.g., cis-tert-butyl derivatives in ) suggest that handling thieno-pyrrole analogs may require precautions such as PPE and physician consultation during exposure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : Utilize cyclocondensation reactions between thiophene derivatives and pyrrole precursors. For example, refluxing intermediates (e.g., 3-formyl-pyrrole-2-carboxylic acid derivatives) with acetic acid and sodium acetate under controlled temperature (110–120°C) for 3–5 hours. Post-reaction purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
- Key Parameters : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) to minimize byproducts .
Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) confirm the structure of this compound?
- Analytical Workflow :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thieno-pyrrole systems) and carboxylic acid protons (broad singlet at δ 10–12 ppm).
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Q. What are the primary applications of this compound in pharmacological research?
- Applications : Investigate its role as a kinase inhibitor or antimicrobial agent by testing cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare activity to structurally related compounds like thieno[2,3-b]pyridine derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Approach :
Perform DFT calculations to map electron density in the thieno-pyrrole ring, identifying nucleophilic/electrophilic sites.
Use AutoDock Vina to simulate binding affinity with target proteins (e.g., EGFR kinase). Validate predictions with experimental IC50 values .
- Validation : Cross-reference computational results with crystallographic data (e.g., RCSB PDB ligand interactions) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If NMR signals for the isopropyl group (δ 1.2–1.5 ppm) overlap with other aliphatic protons, use DEPT-135 or 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns .
- Troubleshooting : Compare experimental data with literature spectra of analogous thieno-pyrrole systems (e.g., 5-substituted thieno[2,3-c]pyrroles) .
Q. What strategies improve the solubility and bioavailability of this carboxylic acid derivative?
- Strategies :
- Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts.
- Prodrug Design : Synthesize ester derivatives (e.g., ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How do steric and electronic effects of the isopropyl group influence regioselectivity in further functionalization?
- Mechanistic Insight : The isopropyl group induces steric hindrance, directing electrophilic substitution to the less hindered C3 position of the thieno-pyrrole ring. Verify via competitive reactions with nitrating agents (HNO3/H2SO4) and analyze product ratios via HPLC .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
